1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride 1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2413877-00-4
VCID: VC5112734
InChI: InChI=1S/C7H14N2.2ClH/c8-7-2-4-9-3-1-6(7)5-9;;/h6-7H,1-5,8H2;2*1H
SMILES: C1CN2CCC(C1C2)N.Cl.Cl
Molecular Formula: C7H16Cl2N2
Molecular Weight: 199.12

1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride

CAS No.: 2413877-00-4

Cat. No.: VC5112734

Molecular Formula: C7H16Cl2N2

Molecular Weight: 199.12

* For research use only. Not for human or veterinary use.

1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride - 2413877-00-4

Specification

CAS No. 2413877-00-4
Molecular Formula C7H16Cl2N2
Molecular Weight 199.12
IUPAC Name 1-azabicyclo[3.2.1]octan-4-amine;dihydrochloride
Standard InChI InChI=1S/C7H14N2.2ClH/c8-7-2-4-9-3-1-6(7)5-9;;/h6-7H,1-5,8H2;2*1H
Standard InChI Key WAZDINYOWZDPNW-UHFFFAOYSA-N
SMILES C1CN2CCC(C1C2)N.Cl.Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Stereochemical Features

The 1-azabicyclo[3.2.1]octan-4-amine scaffold consists of a seven-membered bicyclic system with a nitrogen atom at the 1-position and an amine group at the 4-position (Figure 1). The dihydrochloride salt form introduces two chloride counterions, stabilizing the protonated amine groups. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₇H₁₄N₂·2HCl
Molecular Weight213.15 g/mol (salt form)
SMILESC1CC2(CCN(C1)C2)N.Cl.Cl
InChIKeyYTPKQQNPBLHPPM-UHFFFAOYSA-N

The bridgehead nitrogen at position 1 creates a rigid, three-dimensional structure, while the 4-amine group provides a site for functionalization. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (127.0 Ų) suggest moderate molecular compactness .

Comparative Analysis with Related Isomers

Structural analogs such as 1-azabicyclo[3.2.1]octan-5-amine dihydrochloride (CAS 2089255-43-4) differ in amine positioning, altering electronic and steric profiles . For example, the 5-amine isomer exhibits a molecular formula of C₇H₁₆Cl₂N₂ and a molecular weight of 199.12 g/mol , highlighting how positional isomerism influences physicochemical properties.

Synthetic Methodologies

Challenges in Bicyclic Scaffold Construction

Synthesizing the azabicyclo[3.2.1]octane framework requires strategic bond formation to establish the bridged amine structure. While direct routes to the 4-amine derivative remain sparsely documented, methodologies for related systems offer insights:

  • Enantioselective desymmetrization: As demonstrated for 8-azabicyclo[3.2.1]octane scaffolds, chiral catalysts can induce asymmetry in prochiral intermediates .

  • Intramolecular cyclization: Alkyl halide or epoxide precursors may undergo ring-closing reactions to form the bicyclic core .

Functionalization and Salt Formation

Post-cyclization steps likely involve amine protection/deprotection sequences and hydrochloride salt formation. For example, treating the free base with hydrochloric acid under controlled pH conditions yields the dihydrochloride salt .

Comparative Analysis with Methylated Analogs

8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride

This methylated variant (CAS 646477-45-4) shares the bicyclic core but differs in substituent placement:

  • Molecular formula: C₈H₁₆N₂·2HCl vs. C₇H₁₄N₂·2HCl for the 4-amine derivative .

  • Synthetic utility: The methyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Future Directions and Research Opportunities

Targeted Synthesis Improvements

  • Catalytic asymmetric synthesis: Adapting methods from tropane alkaloid synthesis to the 4-amine scaffold.

  • Continuous flow chemistry: Enhancing yield and purity through automated systems.

Biological Screening

Prioritizing assays for:

  • Neuropharmacological activity: nAChR binding affinity.

  • Antimicrobial potency: Given the scaffold’s structural novelty.

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